

4-Bromoisoxazole: A Pivotal Intermediate in the Synthesis of Bioactive Molecules

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Compound of Interest

Compound Name: 4-Bromoisoxazole

Cat. No.: B1274380

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Application Notes and Protocols for Researchers in Drug Discovery

Introduction

4-Bromoisoxazole is a versatile heterocyclic building block that holds significant importance in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a reactive bromine atom on the isoxazole core, enable a wide range of chemical modifications, making it a valuable starting material for the synthesis of diverse and complex molecular architectures. The isoxazole scaffold itself is a privileged structure in drug design, known to interact with various biological targets. The introduction of a bromine atom at the 4-position provides a convenient handle for derivatization, primarily through cross-coupling reactions, allowing for the strategic introduction of various substituents to modulate the pharmacological properties of the resulting compounds. These derivatives have shown promise in a variety of therapeutic areas, including the development of anti-inflammatory, anticancer, and antimicrobial agents.

This document provides detailed application notes on the utility of **4-bromoisoxazole** in the synthesis of specific drug candidates and offers experimental protocols for their preparation and biological evaluation.

Key Applications of 4-Bromoisoxazole in Drug Discovery

The strategic placement of the bromine atom on the isoxazole ring allows for its use in a variety of coupling reactions, most notably the Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds. This has been instrumental in the synthesis of diarylisoxazole derivatives, a class of compounds known for their potent biological activities.

Synthesis of Selective Cyclooxygenase (COX) Inhibitors

4-Bromoisoxazole can serve as a key precursor for the synthesis of selective inhibitors of cyclooxygenase (COX) enzymes, which are crucial targets in the development of anti-inflammatory drugs.^[1] The diarylisoxazole scaffold is a common feature in several non-steroidal anti-inflammatory drugs (NSAIDs).^[1]

Mofezolac and P6 as Potent COX-1 Inhibitors

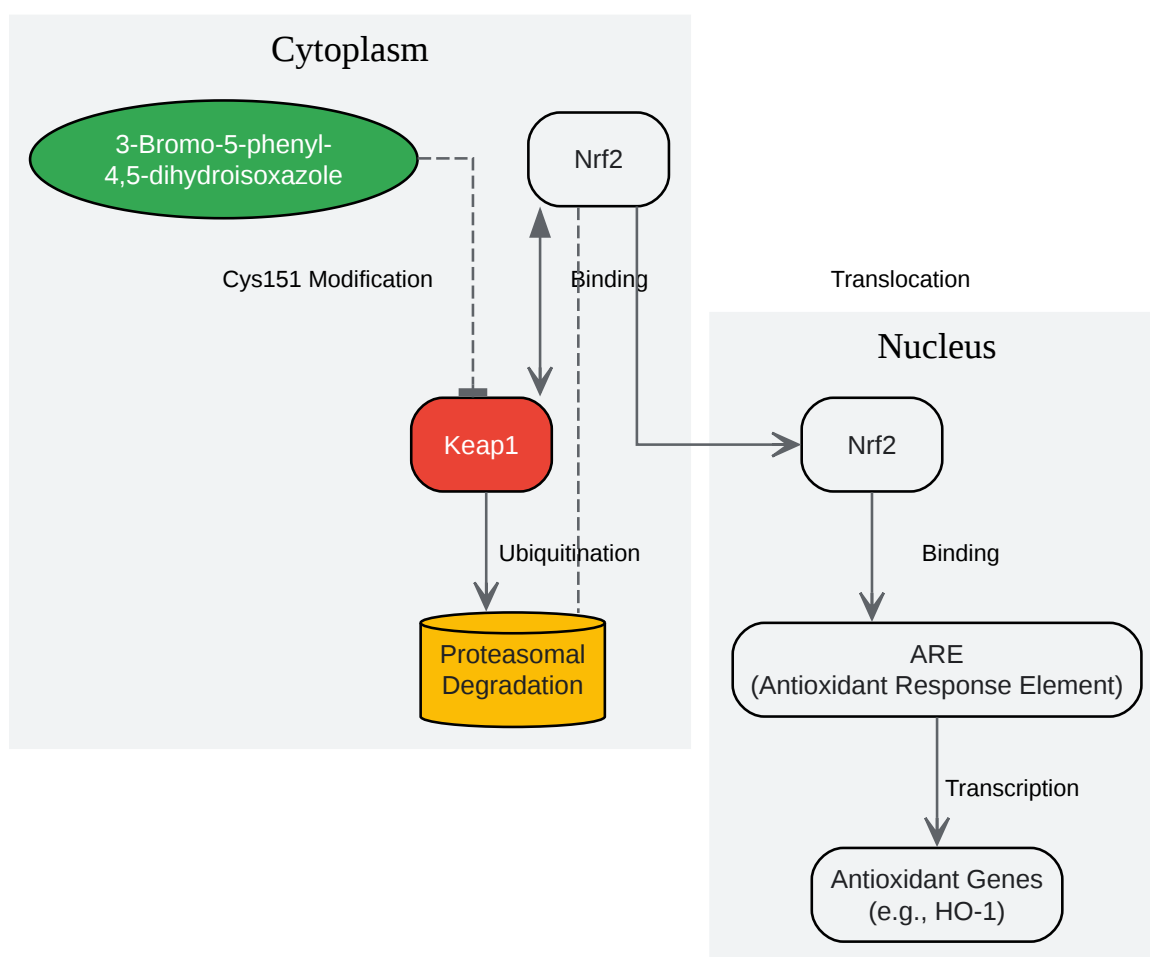
Mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) are two examples of diarylisoxazole derivatives that exhibit high selectivity for COX-1 inhibition.^[1] Mofezolac, in particular, is a clinically used analgesic.^[1] While the documented synthesis of Mofezolac does not start directly from **4-bromoisoxazole**, a plausible synthetic route can be envisioned utilizing a Suzuki coupling reaction with a suitable boronic acid to introduce the second aryl group.

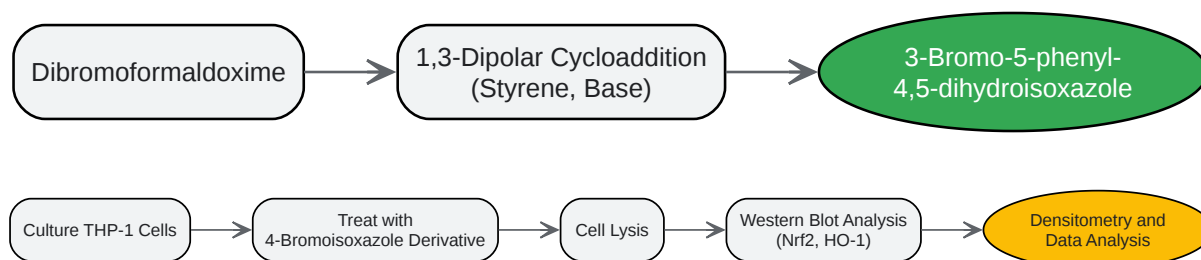
Compound	Target	IC50 (μM)	Selectivity Index (SI = COX-2 IC50 / COX-1 IC50)
Mofezolac	COX-1	0.0079	> 6300
COX-2	> 50		
P6	COX-1	19	> 2.6
COX-2	> 50		

Table 1: In vitro inhibitory activity of Mofezolac and P6 against COX-1 and COX-2 enzymes.^[1]

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.^[1] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation.^{[2][3]} Selective inhibition of

COX-1 is a therapeutic strategy for certain conditions and can also be associated with some side effects of non-selective NSAIDs.[2]





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References

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